Introduction: The Significance of the Benzo[d]isothiazole Scaffold
Introduction: The Significance of the Benzo[d]isothiazole Scaffold
An In-depth Technical Guide to the Chemical Properties of 1-(Benzo[d]isothiazol-6-yl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its fused aromatic analogue, benzo[d]isothiazole, serves as the core structure for a multitude of compounds with potent and diverse biological activities.[1] These derivatives have been investigated for their utility as antimicrobial agents, protease inhibitors, and anticancer therapeutics.[2][3][4] The introduction of an acetyl group at the 6-position, yielding 1-(Benzo[d]isothiazol-6-yl)ethanone, creates a versatile chemical intermediate. The ketone functionality serves as a synthetic handle for extensive derivatization, enabling the exploration of a broad chemical space for drug discovery and materials science applications. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, offering field-proven insights into its synthesis, characterization, reactivity, and pharmacological potential.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is to define its structure and inherent physical properties. These parameters govern its solubility, stability, and intermolecular interactions, which are critical for both synthetic manipulation and biological application.
IUPAC Name and Structural Representation
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IUPAC Name: 1-(1,2-Benzisothiazol-6-yl)ethanone
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Synonyms: 6-Acetylbenzo[d]isothiazole
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Molecular Formula: C₉H₇NOS
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CAS Number: While a specific CAS number for this isomer is not prominently available, related structures are well-documented. The core benzo[d]isothiazole structure is also known as 1,2-benzisothiazole.
The structure consists of a bicyclic benzo[d]isothiazole system with an acetyl group (–COCH₃) substituted at the C-6 position of the benzene ring.
Caption: Molecular structure of 1-(Benzo[d]isothiazol-6-yl)ethanone.
Computed Physicochemical Data
Quantitative data provides a baseline for experimental design, such as selecting appropriate solvent systems or predicting membrane permeability. The following properties are calculated based on the structure and are analogous to known isomers like 1-(1,3-benzothiazol-6-yl)ethanone.[5][6]
| Property | Predicted Value | Source |
| Molecular Weight | 177.22 g/mol | [5][6] |
| Exact Mass | 177.024835 Da | [5][6] |
| XLogP3 | ~1.7 | [5][6] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 58.2 Ų | [5][6] |
| Complexity | 195 | [5][6] |
Synthesis and Methodologies
The synthesis of 1-(Benzo[d]isothiazol-6-yl)ethanone is not explicitly detailed in a single procedure in the surveyed literature. However, a robust synthetic strategy can be devised by combining established methods for constructing the benzo[d]isothiazole core with standard aromatic substitution reactions.
Core Scaffold Synthesis
The construction of the benzo[d]isothiazole ring is the critical first phase. Several modern synthetic approaches have proven effective:
-
From Aryl Sulfoxides (Wittig-like Reaction): A key method involves the N-bromosuccinimide (NBS)-induced activation of aryl tert-butyl sulfoxides, which then undergo a Wittig-equivalent process to form the benzo[d]isothiazole ring system.[1] This approach is valued for its efficiency.
-
From Benzylthio Derivatives: An alternative route uses benzylthio compounds bearing a carbonyl group. These precursors are cyclized using an oxidant like sulfuryl chloride (SO₂Cl₂) with ammonia as the nitrogen source to yield the final heterocyclic core.[1]
-
From o-Haloarylamidines: A metal-free, one-pot synthesis involves the reaction of ortho-haloarylamidines with elemental sulfur, proceeding through an oxidative N-S/C-S bond formation to assemble the ring.[1]
Caption: General synthetic workflow for 1-(Benzo[d]isothiazol-6-yl)ethanone.
Introduction of the Acetyl Group
Once the benzo[d]isothiazole nucleus is formed, the acetyl group can be introduced. Alternatively, a precursor already containing the acetyl moiety can be used to build the heterocyclic ring.
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Method A: Friedel-Crafts Acylation: The pre-formed benzo[d]isothiazole can be subjected to Friedel-Crafts acylation using acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃). This reaction typically directs substitution to the para-position of the benzene ring, which corresponds to the desired 6-position, assuming the heterocyclic part deactivates the ortho-positions.
-
Method B: Synthesis from an Acetylated Precursor: A more regioselective approach involves starting with a commercially available, appropriately substituted benzene derivative, such as 4-amino-3-halophenylethanone. This precursor can then be used in a cyclization reaction to construct the isothiazole ring, ensuring the acetyl group is correctly placed from the outset. This strategy mirrors synthetic routes used for analogous benzothiazole structures.[7]
Spectroscopic and Analytical Profile
Definitive structural confirmation relies on a combination of spectroscopic techniques. While a dedicated spectrum for this specific compound is not published, its expected analytical signature can be accurately predicted based on functional group analysis and data from closely related analogues.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, revealing the chemical environment of each proton and carbon atom. Spectra are typically recorded in solvents like DMSO-d₆ or CDCl₃.[8]
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¹H-NMR:
-
Aromatic Protons (δ 7.5-9.0 ppm): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a singlet, characteristic of a 1,2,4-trisubstituted benzene pattern.
-
Methyl Protons (δ ~2.5 ppm): The three protons of the acetyl group (–COCH₃) will appear as a sharp singlet, deshielded by the adjacent carbonyl group.
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Isothiazole Proton (δ >8.5 ppm): The single proton on the isothiazole ring (at C-3) would be expected at a significantly downfield chemical shift.
-
-
¹³C-NMR:
-
Carbonyl Carbon (δ >190 ppm): The ketone carbonyl carbon is highly deshielded and will appear far downfield.
-
Aromatic & Heterocyclic Carbons (δ 115-160 ppm): The carbon atoms of the fused ring system will resonate in this characteristic region.
-
Methyl Carbon (δ ~25-30 ppm): The acetyl methyl carbon will appear in the aliphatic region.
-
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying key functional groups based on their vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance | Reference |
| C=O (Ketone) | 1660 - 1685 | Strong, Sharp | [7] |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | [8] |
| C-H (Aromatic) | 3000 - 3100 | Sharp, Weak | [8] |
| C-H (Aliphatic) | 2850 - 3000 | Sharp, Weak | [8] |
| C=N (Isothiazole) | 1500 - 1650 | Medium | [8][10] |
| C-S Stretch | 1100 - 1200 | Weak to Medium | [8] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation analysis. High-resolution mass spectrometry (HRMS) is used to determine the exact elemental composition.
-
Molecular Ion (M⁺): m/z ≈ 177.02
-
Key Fragments:
-
[M-15]⁺: Loss of the methyl group (•CH₃).
-
[M-43]⁺: Loss of the acetyl group (•COCH₃), resulting in the benzo[d]isothiazolyl cation.
-
Chemical Reactivity and Derivatization
The dual functionality of the stable heterocyclic core and the reactive ketone group makes 1-(Benzo[d]isothiazol-6-yl)ethanone a valuable synthetic intermediate.
Reactions at the Acetyl Group
The ketone is the primary site for synthetic elaboration, allowing for the construction of more complex molecules.
-
Condensation Reactions: The α-protons of the methyl group are acidic enough to participate in base-catalyzed condensation reactions. For instance, a Claisen-Schmidt condensation with an aromatic aldehyde will yield a chalcone derivative, a class of compounds known for significant biological activity.[7]
-
Hydrazone and Schiff Base Formation: The carbonyl group readily reacts with hydrazines or primary amines to form hydrazones and Schiff bases, respectively.[3][4] These derivatives have been extensively explored as potential anticancer agents.[3][4]
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing another point for diversification.
Reactivity of the Benzo[d]isothiazole Ring
The core ring system is generally stable under standard synthetic conditions.[11] However, the N-S bond can be susceptible to cleavage under harsh reductive conditions or by nucleophilic attack from strong thiols, a known reactivity pattern for some isothiazolinones.[12] This stability is crucial as it allows for selective chemistry to be performed on the acetyl substituent without disrupting the core.
Caption: Major reaction pathways for 1-(Benzo[d]isothiazol-6-yl)ethanone.
Experimental Protocol: Synthesis of a Chalcone Derivative
To illustrate the synthetic utility of the title compound, the following protocol describes a standard Claisen-Schmidt condensation. This procedure is based on established methods for analogous ketones.[7]
Objective: To synthesize (E)-1-(benzo[d]isothiazol-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one.
Methodology:
-
Dissolution: Dissolve 1-(Benzo[d]isothiazol-6-yl)ethanone (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol (10 mL/mmol) in a round-bottom flask.
-
Base Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (10% w/v, 2.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the resulting mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed. A color change to yellow or the formation of a precipitate often indicates product formation.
-
Work-up: Pour the reaction mixture into cold water (50 mL). If a solid precipitate forms, collect it by vacuum filtration. If not, acidify the mixture with dilute HCl to induce precipitation.
-
Purification: Wash the crude solid with water until the filtrate is neutral. Recrystallize the product from a suitable solvent, such as ethanol, to yield the pure chalcone.
-
Validation: Confirm the structure of the product using NMR, IR, and MS, as described in Section 3.0.
Biological and Pharmacological Context
While specific biological data for 1-(Benzo[d]isothiazol-6-yl)ethanone is scarce, the extensive research on its analogues provides a strong rationale for its potential in drug discovery.
-
Anticancer Activity: Numerous benzo[d]isothiazole hydrazones and Schiff bases have demonstrated significant in vitro antiproliferative activity against various human tumor cell lines, particularly leukemia.[3][4] The cytotoxicity of these compounds suggests that the benzo[d]isothiazole core is a potent pharmacophore for antineoplastic agents.
-
Antimicrobial Properties: The parent compound, 1,2-benzisothiazolin-3-one (BIT), is a widely used industrial microbicide and fungicide.[13][14] This inherent antimicrobial activity of the core structure suggests that derivatives could be developed as novel anti-infective agents.[15]
-
Enzyme Inhibition: The related benzothiazole scaffold has been successfully used to develop potent inhibitors of enzymes like urease.[16][17] Given the structural similarity, the benzo[d]isothiazole core represents a promising starting point for designing inhibitors against various enzymatic targets.
Conclusion
1-(Benzo[d]isothiazol-6-yl)ethanone is a structurally significant molecule that combines the biologically active benzo[d]isothiazole nucleus with a versatile ketone functionality. While comprehensive data on this specific isomer is not consolidated, a robust profile of its chemical properties can be constructed through analysis of related compounds and fundamental chemical principles. Its accessible synthesis and the reactivity of its acetyl group make it an ideal intermediate for generating diverse libraries of novel compounds. For researchers in drug development, this molecule serves as a valuable building block for creating new anticancer, antimicrobial, and enzyme-inhibiting agents, warranting further investigation into its synthetic applications and biological potential.
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